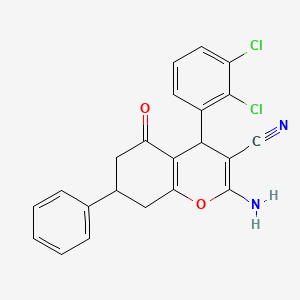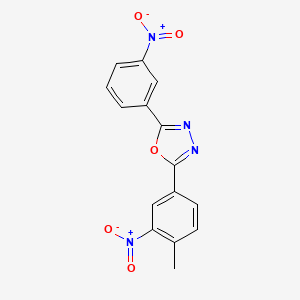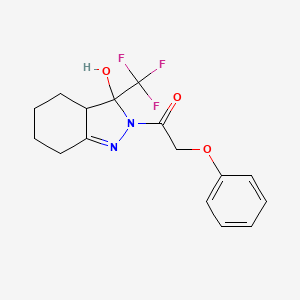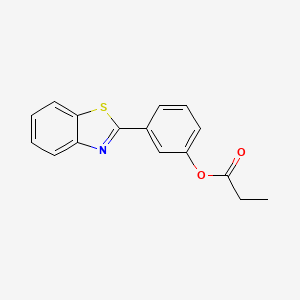
3-(1,3-benzothiazol-2-yl)phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-yl)phenyl propionate, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BBP is a synthetic compound that belongs to the family of benzothiazole derivatives. It has been extensively studied for its potential use as a fluorescent probe, enzyme inhibitor, and as a drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-yl)phenyl propionate is not fully understood. However, it is believed that this compound binds to the active site of enzymes and inhibits their activity. This compound also binds to metal ions and forms chelates, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzothiazol-2-yl)phenyl propionate has several advantages for use in lab experiments. It is a highly sensitive and selective fluorescent probe, which can detect metal ions in low concentrations. This compound is also easy to synthesize and has a long shelf life. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the use of 3-(1,3-benzothiazol-2-yl)phenyl propionate in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have potential as an acetylcholinesterase inhibitor, which could improve cognitive function in patients with Alzheimer's disease. Another potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. This compound could be modified to improve its selectivity and sensitivity for specific metal ions. Additionally, this compound could be used in the development of new materials for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs).
Métodos De Síntesis
3-(1,3-benzothiazol-2-yl)phenyl propionate can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 3-bromopropionic acid, followed by esterification with ethanol. Other methods include the reaction of 2-aminobenzothiazole with propionic anhydride, followed by hydrolysis with sodium hydroxide.
Aplicaciones Científicas De Investigación
3-(1,3-benzothiazol-2-yl)phenyl propionate has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe to detect metal ions, such as copper, zinc, and iron, in biological systems. This compound has also been used as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-15(18)19-12-7-5-6-11(10-12)16-17-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXIKNPXIGMXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033213.png)
![2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5033215.png)
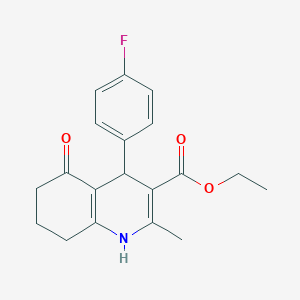
![5-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5033235.png)
![2-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}ethanol](/img/structure/B5033255.png)
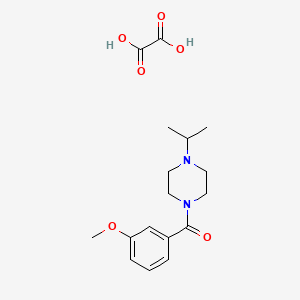
![ethyl 1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5033272.png)
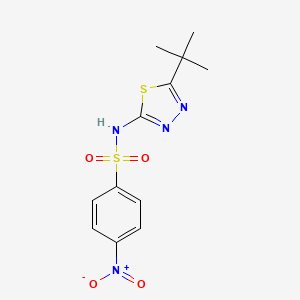
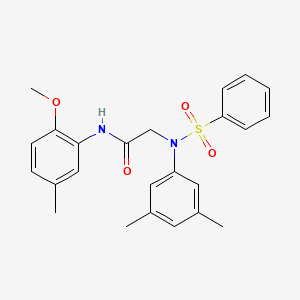
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033282.png)
